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Drug Profile: TAK-442

TAK-442 is an oral, direct, and competitive factor Xa (FXa) inhibitor that was investigated as a potential

anticoagulant for conditions like acute coronary syndrome (ACS). The table below summarizes its core

characteristics [1] [2] [3].

Attribute Description

Mechanism of Action Direct & competitive inhibition of coagulation Factor Xa (FXa) [3].

Primary Indication
(Investigated)

Secondary prevention following Acute Coronary Syndrome (ACS) [1].

Key Preclinical Finding Inhibits prothrombinase activity (IC₅₀ = 51 nM) [3].

Key Clinical Finding No significant reduction in cardiovascular events vs. placebo; no dose-
dependent increase in TIMI major bleeding [1].

Detailed Experimental Data and Protocols

The following tables summarize quantitative data and methodologies from key studies on TAK-442.

Table 1: Phase 2 Clinical Trial in ACS Patients [1]
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Trial Aspect Details

Objective Determine the dose-dependent effect on major bleeding and efficacy.

Design Phase II, double-blind, placebo-controlled, three-stage adaptive design.

Patients 2,753 stabilised ACS patients.

Intervention TAK-442 (doses from 10 mg BID to 120 mg BID) or placebo, added to standard

care.

Treatment
Duration

24 weeks.

Primary Endpoint Incidence of TIMI (Thrombolysis in Myocardial Infarction) major bleeding.

Key Efficacy
Result

No evidence of efficacy; cardiovascular event incidence similar to placebo.

Key Safety Result TIMI major bleeding: 0.9% (pooled TAK-442) vs. 0.5% (placebo); not statistically
significant.

Table 2: In Vitro Anti-inflammatory & Signaling Protocols [2]

Experimental
Component

Methodological Details

Cell Line Human Umbilical Vein Endothelial Cells (HUVECs).

Stimulation FXa (up to 1 U/mL) or thrombin (up to 1 U/mL).

Inhibition Assay TAK-442, melagatran (thrombin inhibitor), or vorapaxar (PAR1 antagonist)

added 1 hour before agonists.

Key Readout - 1 MCP-1 Secretion: Measured via ELISA after 20-hour incubation.

Key Finding TAK-442 inhibited FXa-induced MCP-1 production (IC₅₀ = 0.34 µM).
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Experimental
Component

Methodological Details

Key Readout - 2 Calcium Mobilization: Measured by FLIPR in PAR1-overexpressed CHO-K1

cells using Fluo-3AM dye.

Key Finding TAK-442 inhibited FXa-induced calcium mobilization via PAR1.

Table 3: In Vivo Arterial Thrombosis Model [3]

Model Aspect Specifications

Animal Model Rat, FeCl₃-induced mesenteric arterial injury.

TAK-442
Administration

Oral (po) at 3, 10, and 30 mg/kg.

Comparative
Agents

Ximelagatran (oral thrombin inhibitor), Fondaparinux (parenteral FXa inhibitor).

Primary Endpoint Time to occlusive thrombus formation.

Key Efficacy
Result

TAK-442 (10 mg/kg) significantly extended time to occlusion (2.9x control).

Bleeding Time TAK-442 (up to 30 mg/kg) did not significantly prolong bleeding time.

Synergy Study Sub-therapeutic doses of TAK-442 (1 mg/kg) combined with aspirin (10 mg/kg)

or clopidogrel (10 mg/kg) showed a synergistic antithrombotic effect.

Mechanisms and Research Context

Direct FXa Inhibition and Anti-inflammatory Effects
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TAK-442 was designed to directly bind and inhibit FXa, a key serine protease in the coagulation cascade [3].

Beyond its anticoagulant role, research revealed an anti-inflammatory effect. FXa can trigger pro-

inflammatory responses in endothelial cells, such as the production of Monocyte Chemoattractant Protein-1

(MCP-1). TAK-442 was shown to inhibit this FXa-induced MCP-1 production. This anti-inflammatory effect

is mediated through the inhibition of Protease-Activated Receptor 1 (PAR1) signaling, a pathway also

activated by thrombin [2].

The following diagram illustrates the proposed signaling pathway and experimental workflow for identifying

TAK-442's anti-inflammatory effects:
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Proposed pathway of TAK-442's anti-inflammatory effect via PAR1.

Strategic Context: Selectivity in Coagulation Factor Inhibition

While TAK-442 targets FXa, research has explored inhibiting other coagulation factors to improve safety.

Factor IXa (FIXa), which acts in the intrinsic pathway, has emerged as an attractive target. The hypothesis

is that selectively inhibiting the intrinsic pathway could achieve antithrombotic efficacy with a potentially

lower bleeding risk than inhibiting FXa, which is in the common pathway [4] [5]. Structural analyses reveal

that while the active sites of FIXa and FXa are highly similar, selective inhibition is possible by exploiting

subtle differences in residue composition and dynamics, such as forming strong hydrogen bonds with

Asp189 and Ala190 in the S1 pocket of FIXa [5].

Development Status and Research Significance

Based on the available information, the clinical development of TAK-442 has been discontinued. The

pivotal Phase 2 trial concluded that while the drug did not cause a dose-dependent increase in major

bleeding, it also showed no evidence of efficacy in reducing cardiovascular events in ACS patients [1].

Despite its discontinuation, TAK-442 remains a compound of scientific interest. The research around it

provides:

Proof-of-concept for the anti-inflammatory potential of direct FXa inhibitors beyond their

anticoagulant effects [2].
A preclinical model for studying synergistic effects between low-dose anticoagulants and antiplatelet

agents [3].
A data point in the broader effort to understand the structure-activity relationships and clinical trade-

offs involved in targeting specific serine proteases in the coagulation cascade [6] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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